molecular formula C23H27NO B11042725 (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one

(3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one

Cat. No.: B11042725
M. Wt: 333.5 g/mol
InChI Key: DXCDDBFPLAKEDB-ZHACJKMWSA-N
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Description

(3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one is a complex organic compound with a unique structure that includes a quinoline derivative and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one typically involves multi-step organic reactions. One common approach is the condensation of 1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline with a suitable butenone precursor under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

(3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the butenone moiety to a corresponding alcohol.

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its structural features make it a candidate for probing biological pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like quinine and quinidine share structural similarities with the quinoline moiety of (3E)-4-(1-benzyl-2,2,4-trimethyl-1,2,3,4-tetrahydroquinolin-6-yl)but-3-en-2-one.

    Butenone Derivatives: Compounds such as methyl vinyl ketone and mesityl oxide are similar in structure to the butenone moiety.

Uniqueness

What sets this compound apart is its combination of a quinoline derivative with a butenone moiety, providing a unique scaffold for chemical modifications and applications. This dual functionality allows for versatile reactivity and potential in various scientific and industrial fields.

Properties

Molecular Formula

C23H27NO

Molecular Weight

333.5 g/mol

IUPAC Name

(E)-4-(1-benzyl-2,2,4-trimethyl-3,4-dihydroquinolin-6-yl)but-3-en-2-one

InChI

InChI=1S/C23H27NO/c1-17-15-23(3,4)24(16-20-8-6-5-7-9-20)22-13-12-19(14-21(17)22)11-10-18(2)25/h5-14,17H,15-16H2,1-4H3/b11-10+

InChI Key

DXCDDBFPLAKEDB-ZHACJKMWSA-N

Isomeric SMILES

CC1CC(N(C2=C1C=C(C=C2)/C=C/C(=O)C)CC3=CC=CC=C3)(C)C

Canonical SMILES

CC1CC(N(C2=C1C=C(C=C2)C=CC(=O)C)CC3=CC=CC=C3)(C)C

Origin of Product

United States

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